molecular formula C22H18N2O4 B12373894 SARS-CoV-2-IN-65

SARS-CoV-2-IN-65

Cat. No.: B12373894
M. Wt: 374.4 g/mol
InChI Key: HSZSSCGORMPYKQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARS-CoV-2-IN-65 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes involved in the viral replication process, thereby hindering the virus’s ability to proliferate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-65 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:

    Formation of Key Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the desired compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-65 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

SARS-CoV-2-IN-65 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential to inhibit viral replication in cell culture studies.

    Medicine: Explored as a potential therapeutic agent against SARS-CoV-2, with studies focusing on its efficacy and safety in preclinical and clinical trials.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-65 involves its interaction with specific molecular targets within the virus. This compound is designed to inhibit the activity of viral enzymes, such as the main protease or RNA-dependent RNA polymerase, which are crucial for viral replication. By binding to these enzymes, this compound prevents the virus from synthesizing its RNA and proteins, thereby halting its proliferation.

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: Another nucleoside analog that inhibits RNA-dependent RNA polymerase.

    Favipiravir: Targets viral RNA polymerase and is used for treating influenza and COVID-19.

    Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.

Uniqueness

SARS-CoV-2-IN-65 is unique in its specific binding affinity and inhibitory activity against SARS-CoV-2 enzymes. Its structure allows for a more targeted approach, potentially leading to higher efficacy and lower side effects compared to other compounds.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

1-[4-[(E)-3-(1H-indol-4-yl)prop-2-enoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C22H18N2O4/c25-20(9-6-14-2-1-3-19-18(14)10-11-23-19)15-4-7-17(8-5-15)24-13-16(22(27)28)12-21(24)26/h1-11,16,23H,12-13H2,(H,27,28)/b9-6+

InChI Key

HSZSSCGORMPYKQ-RMKNXTFCSA-N

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)/C=C/C3=C4C=CNC4=CC=C3)C(=O)O

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CC3=C4C=CNC4=CC=C3)C(=O)O

Origin of Product

United States

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